molecular formula C9H6F4O2 B1322053 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid CAS No. 1706436-25-0

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

Cat. No. B1322053
CAS RN: 1706436-25-0
M. Wt: 222.14 g/mol
InChI Key: YGIVRKBTDKBHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid has been determined using molecular orbital and empirical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid include a molecular weight of 208.11 and a melting point of 114-116 °C .

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in “4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological properties of drug molecules, making them more effective .

Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

“4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid” has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . This process involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Internal Standard in GC/MS Analysis

This compound has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This helps in achieving more accurate and reliable results in the analysis .

Synthesis of 1,3,4-Oxadiazole Derivatives

Although not directly, but a similar compound “2-(Trifluoromethyl)benzoic acid” has been used in the synthesis of 1,3,4-oxadiazole derivatives . It’s plausible that “4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid” could be used in a similar manner.

Ligand Binding Studies

Again, a similar compound “2-(Trifluoromethyl)benzoic acid” has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . It’s plausible that “4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid” could be used in a similar manner.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIVRKBTDKBHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

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